Guttiferone I
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C43H58O6 |
|---|---|
Molecular Weight |
670.9 g/mol |
IUPAC Name |
(1R,3E,5S,6R,7S)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione |
InChI |
InChI=1S/C43H58O6/c1-27(2)13-11-15-31(9)16-18-33-26-42(23-20-29(5)6)38(47)36(37(46)32-17-19-34(44)35(45)25-32)39(48)43(40(42)49,24-21-30(7)8)41(33,10)22-12-14-28(3)4/h13-14,16-17,19-21,25,33,44-46H,11-12,15,18,22-24,26H2,1-10H3/b31-16+,37-36+/t33-,41+,42-,43+/m0/s1 |
InChI Key |
HIGOXQQRSUDJCL-KJLWUZBSSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/C[C@H]1C[C@]2(C(=O)/C(=C(/C3=CC(=C(C=C3)O)O)\O)/C(=O)[C@](C2=O)([C@]1(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)C)C |
Origin of Product |
United States |
Phytogeographical Distribution and Botanical Origin of Guttiferone I
Primary Botanical Sources: Garcinia Species and Related Genera
The genus Garcinia is a rich source of bioactive secondary metabolites, including a variety of polyisoprenylated benzophenones, xanthones, and flavonoids uky.educabidigitallibrary.orgmdpi.comresearchgate.netsoton.ac.uk. Guttiferone I has been specifically identified and isolated from several species within this genus.
Garcinia cochinchinensis: The pericarp of Garcinia cochinchinensis has been identified as a source of this compound, alongside other related guttiferones (Q-S) and xanthones uky.edu.
Garcinia cambogia: Fruits of Garcinia cambogia have been found to contain Guttiferones I, J, and K, indicating a broader presence of these compounds within the species than previously reported mdpi.comnih.gov.
Garcinia virgata: This species, endemic to New Caledonia, has yielded Guttiferones I and J from its stem bark nih.govresearchgate.net.
Related Genera: While Garcinia is the primary genus associated with this compound, other genera within the Clusiaceae family, such as Symphonia, are known sources of related guttiferones, like Guttiferone A mdpi.comthieme-connect.comresearchgate.net. Symphonia globulifera, for instance, is a notable source of Guttiferone A and other guttiferone derivatives mdpi.comthieme-connect.comresearchgate.net.
The Clusiaceae family itself is extensive, comprising approximately 40 genera and over 1,200 species, with Garcinia being the most numerous, boasting around 400 species mdpi.comthieme-connect.complos.org.
Geographic Localization and Ecological Considerations Influencing this compound Abundance
The geographical distribution of Garcinia species, and consequently the localization of this compound, spans tropical regions across multiple continents.
Asia: Garcinia species are widely distributed in tropical Asia, with high species diversity observed in Southeast Asia mdpi.combrazilianjournals.com.br. Garcinia cochinchinensis has been collected in Dong Nai Province, Vietnam uky.edu. Garcinia cambogia is native to Southeast Asia mdpi.com. In India, Garcinia species are found in North East India, the Western Ghats, and the Andaman and Nicobar Islands brazilianjournals.com.br.
Oceania: Garcinia virgata is an evergreen tree primarily found in the rainforests of New Caledonia nih.govresearchgate.net.
Americas: Garcinia achachairu is widely distributed in Santa Cruz, Bolivia, and is well-adapted in Brazil plos.org. Garcinia macrophylla is found in the Suriname Rainforest thieme-connect.com. Symphonia globulifera has a broad distribution across the Neotropics and equatorial Africa thieme-connect.com.
Africa: The genus Garcinia also has a presence in Africa cabidigitallibrary.org, with related genera like Allanblackia found across the rainforest belts of West, Central, and East Africa researchgate.net.
Ecological factors, such as climate, soil conditions, and topography, are known to influence the production and abundance of secondary metabolites in plants mdpi.com. While specific ecological data directly correlating with this compound abundance is limited, studies on propolis (which can contain plant-derived compounds) have indicated that guttiferone concentrations can vary with environmental conditions like drought researchgate.net. This suggests that factors such as rainfall, temperature, and light intensity could play a role in the biosynthesis and accumulation of this compound in its botanical sources.
Intra- and Inter-species Variability in this compound Production
Significant variability exists in the production of guttiferones, including this compound, both within and between different species and even within different parts of the same plant.
Inter-species Variation: The identification of Guttiferones I, J, and K in Garcinia cambogia nih.gov, which were not previously reported in this species, highlights inter-species variability in the metabolic profiles of Garcinia. Similarly, Garcinia virgata has yielded Guttiferones I and J nih.govresearchgate.net, while other Garcinia species may produce different guttiferone analogues or other classes of compounds. The existence of "at least 20 types of guttiferones" soton.ac.uk further underscores the extensive inter- and intra-species diversity in the production of these compounds.
Intra-species Variation: this compound has been isolated from the pericarp of Garcinia cochinchinensis uky.edu. Studies on Symphonia globulifera have shown that Guttiferone A can be isolated from roots, leaves, and seeds, indicating variation in compound distribution within different plant parts thieme-connect.com. Furthermore, environmental factors like drought can influence guttiferone concentrations within a species researchgate.net.
The variability in guttiferone production suggests that factors such as geographical location, specific environmental conditions, and developmental stage of the plant can all influence the quantity and type of guttiferones synthesized.
Table 1: Botanical Sources and Geographical Distribution of this compound and Related Guttiferones
| Plant Species | Genus | Family | Geographical Location(s) | Isolated Guttiferone(s) |
| Garcinia cochinchinensis | Garcinia | Clusiaceae | Vietnam (Dong Nai Province) | This compound |
| Garcinia cambogia | Garcinia | Clusiaceae | Southeast Asia (Native) | This compound, J, K |
| Garcinia virgata | Garcinia | Clusiaceae | New Caledonia (Rainforests) | This compound, J |
| Garcinia macrophylla | Garcinia | Clusiaceae | Suriname Rainforest | Guttiferone A, G |
| Garcinia brasiliensis | Garcinia | Clusiaceae | Amazon region, Brazil | Guttiferone A |
| Garcinia livingstonei | Garcinia | Clusiaceae | Tropical regions (mentioned in context of Guttiferone A) | Guttiferone A |
| Symphonia globulifera | Symphonia | Clusiaceae | Neotropics, Equatorial Africa | Guttiferone A, B, C, D |
Compound List:
this compound
Guttiferone J
Guttiferone K
Guttiferone A
Guttiferone B
Guttiferone C
Guttiferone D
Guttiferone E
Guttiferone F
Guttiferone G
Guttiferone H
Guttiferone M
Guttiferone N
Oxyguttiferones A, C
Garcinol
Isogarcinol
Gambogenone
Methyl nervonate
Advanced Spectroscopic and Chiroptical Methodologies for the Structural Characterization of Guttiferone I
Nuclear Magnetic Resonance (NMR) Spectroscopy for Guttiferone I: Principles and Application to Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the complete structure of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
Principles and Application: The structural elucidation of this compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. 1D spectra, such as ¹H and ¹³C NMR, provide information on the types and numbers of protons and carbons. For instance, the ¹³C NMR spectrum of this compound shows characteristic signals for carbonyl groups, aromatic carbons, and aliphatic carbons of the prenyl side chains. thieme-connect.com
A notable feature of polyisoprenylated benzophenones like this compound is the phenomenon of keto-enol tautomerism, where the molecule exists as an equilibrium mixture of keto and enol forms. scielo.brresearchgate.netibict.brworktribe.com This can lead to complex NMR spectra with multiple sets of signals, complicating interpretation. thieme-connect.comrsc.org Researchers have found that adding a small amount of trifluoroacetic acid (TFA) to the NMR solvent can resolve this issue, yielding a single set of sharp signals corresponding to one dominant tautomeric form. thieme-connect.comrsc.org
2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing the final structure. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals long-range (2-3 bond) correlations. For this compound, HMBC cross-peaks are used to definitively place the four 3-methyl-2-butenyl (B1208987) (prenyl) units on the bicyclic core. thieme-connect.com Furthermore, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, which detects through-space interactions between protons, helps to determine the relative stereochemistry and conformation of the molecule. thieme-connect.com For this compound, a key NOESY correlation between H-22 and H-7(pro-S) was instrumental in defining its stereochemistry relative to other known guttiferones like Guttiferone A. thieme-connect.com
Interactive Data Table: ¹H and ¹³C NMR Spectroscopic Data for this compound Data obtained in CD₃OD with 0.1% TFA. Chemical shifts (δ) in ppm, coupling constants (J) in Hz. thieme-connect.com
| Position | δC (ppm) | δH (ppm), Multiplicity, J (Hz) |
| 1 | 195.3 | - |
| 2 | 57.5 | 3.65, d, J=12.0 |
| 3 | 192.7 | - |
| 4 | 69.6 | 4.30, d, J=12.0 |
| 5 | 60.1 | - |
| 6 | 48.2 | 3.10, t, J=5.5 |
| 7 | 45.4 | 1.45, m; 1.65, m |
| 8 | 64.1 | - |
| 9 | 208.6 | - |
| 10 | 198.2 | - |
| 11 | 137.9 | - |
| 12, 16 | 129.5 | 7.38, brd, J=8.0 |
| 13, 15 | 128.8 | 7.50, brt, J=7.5 |
| 14 | 133.2 | 7.54, brd, J=7.5 |
| 18 | 21.8 | 1.95, m |
| 19 | 122.9 | 5.00, t, J=7.0 |
| 20 | 133.7 | - |
| 21 | 25.9 | 1.60, s |
| 22 | 17.8 | 0.82, s |
| 23 | 26.6 | 1.25, s |
| 24 | 39.5 | 2.50, m |
| 25 | 121.9 | 5.05, t, J=7.0 |
| 26 | 134.8 | - |
| 27 | 25.9 | 1.55, s |
| 28 | 18.2 | 1.65, s |
| 29 | 39.5 | 2.50, m |
| 30 | 121.9 | 5.05, t, J=7.0 |
| 31 | 134.8 | - |
| 32 | 25.9 | 1.55, s |
| 33 | 18.2 | 1.65, s |
| 34 | 26.6 | 2.95, d, J=7.0 |
| 35 | 122.9 | 5.00, t, J=7.0 |
| 36 | 133.7 | - |
| 37 | 25.9 | 1.60, s |
| 38 | 18.2 | 1.50, s |
Mass Spectrometry (MS) Techniques for this compound: Fragmentation Patterns and High-Resolution Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the structural characterization of this compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass of the molecule, allowing for the determination of its elemental formula.
High-Resolution Analysis: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is commonly employed for analyzing polyisoprenylated benzophenones. For this compound, analysis in negative ion mode yielded a pseudomolecular ion [M-H]⁻ at an m/z of 569.3710. thieme-connect.comthieme-connect.com This experimental value is in close agreement with the calculated mass for the molecular formula C₃₈H₄₉O₄ (calculated as 569.3631), thus confirming the elemental composition of the molecule. thieme-connect.comthieme-connect.com
Fragmentation Patterns: Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the parent ion, providing clues about the molecule's substructures. While specific MS/MS fragmentation data for this compound is not extensively detailed in the literature, the general fragmentation behavior of the polycyclic polyisoprenylated benzophenone (B1666685) (PPB) class has been studied. These studies reveal characteristic fragmentation pathways that allow for the identification of the nature and position of the side chains on the bicyclic core. researchgate.net The fragmentation is often initiated by losses of the isoprenyl side chains through characteristic cleavages. The complex bicyclo[3.3.1]nonane core of these compounds also leads to specific ring-opening and fragmentation patterns that are diagnostic for this class of molecules.
Interactive Data Table: High-Resolution Mass Spectrometry Data for this compound
| Technique | Ion Mode | Observed m/z [M-H]⁻ | Calculated m/z | Deduced Formula | Reference |
| HR-ESI-MS | Negative | 569.3710 | 569.3631 | C₃₈H₄₉O₄ | thieme-connect.comthieme-connect.com |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification in this compound
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are two fundamental spectroscopic techniques that provide information about the functional groups and conjugated systems within a molecule, respectively.
UV-Visible Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for identifying conjugated systems. The UV spectrum of this compound, recorded in methanol (B129727), shows absorption maxima (λmax) at 215, 245, 285, and 381 nm. thieme-connect.comthieme-connect.com The absorptions at 245 and 285 nm are characteristic of the benzophenone chromophore and other conjugated π-electron systems within the molecule, such as the enol and double bonds of the prenyl groups.
Infrared Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and its environment. The IR spectrum of this compound provides clear evidence for its key functional groups. A broad band around 3398 cm⁻¹ indicates the presence of hydroxyl (-OH) groups. thieme-connect.comthieme-connect.com The sharp absorptions at 1721 cm⁻¹ and 1668 cm⁻¹ are characteristic of carbonyl (C=O) stretching vibrations, likely corresponding to the different carbonyl environments in the diketone system and the benzoyl moiety. thieme-connect.comthieme-connect.com The peak at 1542 cm⁻¹ can be attributed to C=C bond stretching within the aromatic ring and prenyl groups. thieme-connect.comthieme-connect.com
Interactive Data Table: UV-Vis and IR Spectroscopic Data for this compound
| Spectroscopy Type | Data | Interpretation | Reference |
| UV-Vis (in MeOH) | λmax 215, 245, 285, 381 nm | Conjugated π-electron systems (e.g., benzophenone, enol) | thieme-connect.comthieme-connect.com |
| IR (Film) | νmax 3398 cm⁻¹ | O-H stretching (hydroxyl groups) | thieme-connect.comthieme-connect.com |
| νmax 1721 cm⁻¹ | C=O stretching (carbonyl group) | thieme-connect.comthieme-connect.com | |
| νmax 1668 cm⁻¹ | C=O stretching (conjugated carbonyl group) | thieme-connect.comthieme-connect.com | |
| νmax 1542 cm⁻¹ | C=C stretching (aromatic/alkene) | thieme-connect.comthieme-connect.com |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Stereochemical Assignment of this compound
This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. Determining its absolute stereochemistry is crucial and is achieved using chiroptical methods like Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD). These techniques measure the differential interaction of the chiral molecule with polarized light.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. A simplified form of ORD is the measurement of specific rotation at a single wavelength, typically the sodium D-line (589 nm). For this compound, a specific rotation value ([α]D) of -14.3° (in methanol) has been reported. thieme-connect.comthieme-connect.com This negative value indicates that it rotates plane-polarized light to the left (levorotatory) and provides a key piece of data for comparing it to known compounds and assigning its stereochemistry.
Circular Dichroism (CD): Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of the molecule's absolute configuration. While a specific ECD spectrum for this compound is not detailed in the initial reports, the technique is a standard and powerful method for this class of compounds. researchgate.netresearchgate.netresearchgate.net The absolute configuration of related polyisoprenylated benzophenones is often definitively established by comparing the experimental ECD spectrum with spectra calculated using quantum chemical methods for all possible stereoisomers. researchgate.netresearchgate.net The close agreement between the experimental data of this compound's relatives and the calculated spectrum for a specific isomer allows for unambiguous assignment of the absolute configuration at each stereocenter. researchgate.net
Elucidating the Biosynthetic Pathway of Guttiferone I
Identification of Precursor Molecules for Guttiferone I Biosynthesis
The biosynthesis of the core benzophenone (B1666685) scaffold of this compound is initiated by the condensation of shikimate and acetate-derived precursors. The primary building blocks are benzoyl-CoA and three molecules of malonyl-CoA.
Benzoyl-CoA serves as the starter molecule, providing the benzoyl moiety of the benzophenone structure. It is derived from the shikimate pathway, a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. Malonyl-CoA, on the other hand, functions as the extender unit, contributing the remaining carbon atoms to form the polyketide chain that ultimately cyclizes to create the characteristic 2,4,6-trihydroxybenzophenone core. Malonyl-CoA is primarily produced through the carboxylation of acetyl-CoA by the enzyme acetyl-CoA carboxylase.
The subsequent intricate structure of this compound is achieved through the addition of isoprenoid units. These are derived from the isoprenoid biosynthesis pathways, namely the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. These pathways generate the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are the universal precursors for all isoprenoids.
Table 1: Key Precursor Molecules in this compound Biosynthesis
| Precursor Molecule | Biosynthetic Pathway of Origin | Role in this compound Structure |
| Benzoyl-CoA | Shikimate Pathway | Forms the benzoyl group of the benzophenone core |
| Malonyl-CoA | Acetate Pathway (from Acetyl-CoA) | Provides extender units for the polyketide chain |
| Isopentenyl Pyrophosphate (IPP) | Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways | Building block for isoprenyl side chains |
| Dimethylallyl Pyrophosphate (DMAPP) | Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways | Initiator and building block for isoprenyl side chains |
Proposed Enzymatic Steps and Intermediates in this compound Formation
While the precise enzymatic cascade for this compound is not fully elucidated, a proposed pathway can be constructed based on known enzymatic reactions in the biosynthesis of related polyisoprenylated benzophenones and xanthones.
The initial and pivotal step is the formation of the benzophenone scaffold. This reaction is catalyzed by benzophenone synthase (BPS) , a type III polyketide synthase. BPS orchestrates the decarboxylative condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to produce 2,4,6-trihydroxybenzophenone. This intermediate serves as the foundational structure for subsequent modifications.
Following the formation of the benzophenone core, a series of prenylation reactions occur. These are catalyzed by prenyltransferases , a diverse class of enzymes that attach isoprenoid moieties (derived from IPP and DMAPP) to the aromatic ring. The specific prenyltransferases involved in this compound biosynthesis would determine the number and position of the isoprenyl groups, contributing significantly to the structural diversity within the guttiferone family.
The final and most complex stage is the cyclization of the prenylated benzophenone intermediate to form the characteristic bicyclo[3.3.1]nonane-2,4,9-trione core of this compound. This is likely an enzyme-mediated process, possibly involving oxidoreductases such as cytochrome P450 monooxygenases, which can catalyze intramolecular cyclizations through oxidative reactions. The exact mechanism and the enzymes responsible for this intricate rearrangement are yet to be definitively identified.
Table 2: Proposed Enzymatic Steps and Intermediates in this compound Biosynthesis
| Step | Enzyme Class | Substrate(s) | Product/Intermediate |
| 1. Benzophenone Core Formation | Benzophenone Synthase (BPS) | Benzoyl-CoA, 3x Malonyl-CoA | 2,4,6-Trihydroxybenzophenone |
| 2. Prenylation | Prenyltransferases | 2,4,6-Trihydroxybenzophenone, IPP, DMAPP | Prenylated Benzophenone Intermediate(s) |
| 3. Oxidative Cyclization | Oxidoreductases (e.g., Cytochrome P450s) | Prenylated Benzophenone Intermediate | This compound |
Genetic and Transcriptomic Approaches to Characterize this compound Biosynthetic Enzymes
Identifying the specific genes and enzymes involved in the this compound biosynthetic pathway is a significant challenge that can be addressed through modern genetic and transcriptomic approaches. By analyzing the genetic makeup and gene expression patterns of Garcinia species known to produce this compound, researchers can pinpoint candidate genes encoding the necessary biosynthetic enzymes.
Transcriptome analysis , which involves sequencing all the RNA molecules in a specific tissue or at a particular developmental stage, can provide a snapshot of the actively expressed genes. By comparing the transcriptomes of high-Guttiferone I-producing tissues (e.g., fruits, leaves) with those of low- or non-producing tissues, it is possible to identify differentially expressed genes that may be involved in its biosynthesis. Genes encoding benzophenone synthases, prenyltransferases, and cytochrome P450 monooxygenases would be of particular interest in such analyses.
Once candidate genes are identified, their function can be verified through various molecular biology techniques. Heterologous expression , where a candidate gene is introduced into a model organism like E. coli or yeast, can be used to produce the corresponding enzyme and test its activity in vitro with the proposed substrates. Virus-induced gene silencing (VIGS) is another powerful technique that can be employed in the native plant to temporarily reduce the expression of a specific gene. If silencing a candidate gene leads to a decrease in this compound production, it provides strong evidence for its role in the biosynthetic pathway.
While specific transcriptomic studies focused solely on this compound are limited, broader studies on Garcinia species have provided a foundation for identifying gene families that are likely to be involved.
Metabolic Engineering Strategies for Enhanced this compound Production
The low abundance of this compound in its natural sources presents a challenge for its large-scale production for potential applications. Metabolic engineering offers a promising avenue to overcome this limitation by manipulating the biosynthetic pathway in either the native plant or a heterologous host to increase yields.
Several strategies can be employed to enhance this compound production:
Overexpression of Key Biosynthetic Genes: Increasing the expression of genes encoding rate-limiting enzymes in the pathway, such as benzophenone synthase and specific prenyltransferases, can drive the metabolic flux towards this compound.
Upregulation of Precursor Supply: Enhancing the production of the primary precursors—benzoyl-CoA, malonyl-CoA, and isoprenoids—is a critical step. This can be achieved by overexpressing genes in the shikimate, acetate, and isoprenoid biosynthesis pathways.
Downregulation of Competing Pathways: Metabolic pathways that compete for the same precursors can be downregulated or knocked out to channel more of the metabolic resources towards this compound synthesis. For instance, redirecting carbon flow away from lignin biosynthesis, which also utilizes aromatic amino acid precursors, could increase the availability of benzoyl-CoA.
Heterologous Production in Microbial Systems: Introducing the entire this compound biosynthetic pathway into a well-characterized and easily cultivable microorganism like Saccharomyces cerevisiae (yeast) or Escherichia coli could enable scalable and controlled production in bioreactors. This approach, while challenging due to the complexity of the pathway, offers significant potential for industrial-scale manufacturing.
Table 3: Potential Metabolic Engineering Targets for Enhanced this compound Production
| Strategy | Target Pathway/Enzyme | Desired Outcome |
| Overexpression | Benzophenone Synthase (BPS) | Increased formation of the benzophenone core |
| Overexpression | Pathway-specific Prenyltransferases | Enhanced addition of isoprenyl groups |
| Overexpression | Enzymes of the Shikimate Pathway | Increased supply of Benzoyl-CoA |
| Overexpression | Acetyl-CoA Carboxylase | Increased supply of Malonyl-CoA |
| Overexpression | Enzymes of the MVA or MEP Pathway | Increased supply of IPP and DMAPP |
| Downregulation | Enzymes of competing pathways (e.g., lignin biosynthesis) | Increased availability of precursors for this compound |
The successful implementation of these metabolic engineering strategies hinges on a more complete understanding of the this compound biosynthetic pathway, including the identification and characterization of all the involved genes and enzymes.
Synthetic Strategies Towards Guttiferone I and Its Analogues
Total Synthesis Approaches for Guttiferone I
The total synthesis of PPAPs like this compound is a formidable challenge due to their densely functionalized and stereochemically complex core. The first total synthesis of the closely related analogue Guttiferone A was achieved in 2014, establishing a blueprint for accessing this class of molecules. researchgate.net
Retrosynthetic Analysis and Key Synthetic Intermediates
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in For Guttiferone A, a key strategic decision was the separation of "framework-constructing" operations from "framework-decorating" operations. researchgate.netfigshare.com This approach prioritizes the assembly of the core bicyclic structure before introducing the various side chains.
The retrosynthetic analysis for the this compound/A core reveals several key synthetic intermediates:
Bicyclo[3.3.1]nonatrione Core : This is the central structural motif of the entire class of molecules. The primary disconnection breaks this complex core down into simpler cyclic precursors.
Substituted Cyclohexenone : A crucial intermediate that is formed through a tandem Michael-addition–Knoevenagel condensation. This molecule contains several of the key functionalities required for the subsequent cyclization reactions that form the bicyclic core.
Acyclic Precursors : The cyclohexenone intermediate is further disconnected into simpler, acyclic starting materials. In the synthesis of Guttiferone A, the route began with readily available materials like 1,8-nonadien-5-one. researchgate.net
The forward synthesis involves constructing the cyclohexenone ring, followed by a series of stereocontrolled additions and cyclizations to build the bicyclo[3.3.1]nonatrione framework.
Challenging Stereochemical Control in this compound Total Synthesis
A primary difficulty in the synthesis of this compound and its analogues is the precise control of stereochemistry. rijournals.com The bicyclic core of these molecules contains multiple contiguous stereocenters, and their relative and absolute configuration is critical for biological activity.
The synthesis of Guttiferone A highlighted significant stereochemical hurdles: researchgate.net
Control of Adjacent Stereocenters : The core structure features four adjacent stereocenters, and controlling the spatial arrangement of each new substituent as it is added is a major synthetic challenge.
Diastereoselective Additions : Key steps, such as the introduction of side chains via 1,4-addition reactions, must be highly diastereoselective to produce the desired isomer. The stereochemical outcome is often directed by the existing stereocenters within the molecule.
Conformational Control : Researchers have achieved high levels of stereocontrol by manipulating the conformation of key intermediates. researchgate.net For example, a temporary ring was formed using a ring-closing metathesis reaction. This constrained the molecule into a rigid conformation, which then directed the stereochemical outcome of a subsequent allylation reaction to install a critical side chain with the correct orientation. This strategy was essential to overcome the inherent preference for the formation of the undesired stereoisomer.
Semi-Synthetic Modifications of this compound
Semi-synthesis involves the chemical modification of a natural product that has been isolated from its natural source. This approach is often more efficient than total synthesis for producing a range of analogues for further study.
Derivatization for Enhanced Biological Activity
Guttiferones have a broad spectrum of biological activities, including antimicrobial, antiparasitic, and antitumor effects. researchgate.net Researchers have synthesized numerous derivatives of Guttiferone A, a close analogue of this compound, to improve its potency and selectivity. nih.govresearchgate.net
Key findings from these derivatization studies include:
Enhanced Antimicrobial Activity : Modifications of the phenolic hydroxyl groups on the benzophenone (B1666685) moiety were found to alter the lipophilicity of the molecule. This led to the creation of derivatives with significantly higher antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus compared to the parent compound. researchgate.net
Improved Antiparasitic Potency : Third-generation analogues of Guttiferone A were designed to enhance activity against Plasmodium falciparum (the parasite that causes malaria) and Trypanosoma brucei (the parasite that causes sleeping sickness). The creation of dioxolane derivatives from the parent structure resulted in compounds with a dramatically improved selectivity index, highlighting the potential of targeted structural modifications. researchgate.net
| Parent Compound | Modification | Derivative Class | Enhanced Activity |
| Guttiferone A | Acylation/Sulfonylation of phenolic hydroxyls | Acyl/Sulfonyl Esters | Increased antibacterial potency researchgate.net |
| Guttiferone A | Reaction with 2,2-dimethyl-1,3-dioxolane | Dioxolane derivatives | Improved antiparasitic selectivity researchgate.net |
Chemical Modification for Mechanistic Probes
While specific mechanistic probes for this compound are not widely reported, the semi-synthetic derivatives created for structure-activity relationship (SAR) studies serve a similar purpose. By systematically modifying different parts of the molecule and observing the effect on biological activity, researchers can identify the pharmacophore—the essential structural features required for its function.
For instance, studies on Guttiferone K and Oblongifolin C, two other related benzophenones, used the compounds to probe the function of P-glycoprotein (P-gp), a protein involved in multidrug resistance. japsonline.com Molecular docking simulations suggested that these compounds could bind to the ATP-binding site of the protein, thereby inhibiting its function. Such studies, which use the natural product and its analogues as chemical tools, are crucial for elucidating the molecular mechanisms underlying their biological effects. japsonline.com
Combinatorial Chemistry and Library Synthesis for this compound Analogue Discovery
Combinatorial chemistry is a powerful strategy for rapidly generating large numbers of structurally related compounds, known as a library. imperial.ac.uknih.gov This approach allows for the efficient exploration of the chemical space around a natural product scaffold to discover new analogues with novel or improved properties. routledge.com
While the term "combinatorial chemistry" in its strictest sense (mix-and-split synthesis) has not been extensively applied to this compound, the principle of library synthesis has been. Researchers have successfully achieved the total synthesis of over 100 distinct PPAP compounds, creating a substantial library of both natural and non-natural analogues. researchgate.net This library approach, often involving parallel synthesis where compounds are made in separate but parallel reactions, is invaluable for:
Structure-Activity Relationship (SAR) Studies : Screening this large set of related compounds against various biological targets allows for a deep understanding of how specific structural features contribute to activity.
Lead Optimization : Once an active compound is identified, the library provides a set of related structures that can be evaluated to find derivatives with improved properties, such as increased potency or better metabolic stability.
Discovery of New Activities : Screening the library against a wide range of biological targets can uncover entirely new therapeutic applications for the Guttiferone scaffold.
Furthermore, combinatorial approaches have been used in the biotransformation of Guttiferone A, where a collection of different microorganisms was screened to find those capable of modifying the structure, leading to the discovery of novel oxyguttiferone analogues. researchgate.net
Molecular Pharmacology of Guttiferone I in Oncological Contexts
Modulatory Effects on Cellular Proliferation and Apoptosis Pathways in In Vitro Models
Guttiferone I and its related compounds have demonstrated potent anti-proliferative and pro-apoptotic properties across a range of cancer cell lines. These effects are mediated through the intricate regulation of cell cycle checkpoints and the activation of programmed cell death pathways.
This compound and its analogues exert significant control over the cell cycle, a fundamental process often dysregulated in cancer. Guttiferone K, a closely related compound, has been shown to induce cell cycle arrest at the G0/G1 phase in colon cancer cells. researchgate.net This compound impedes the cell cycle re-entry of quiescent prostate cancer cells by stabilizing the F-box and WD repeat domain-containing 7 (FBXW7) protein, an E3 ubiquitin ligase that plays a crucial role in the degradation of the c-MYC oncoprotein. researchgate.netfrontiersin.org By preventing the degradation of FBXW7, Guttiferone K promotes the breakdown of c-MYC, thereby blocking the resumption of DNA synthesis and maintaining the quiescent state of cancer cells. researchgate.netfrontiersin.org
In melanoma cells, Guttiferone E has been observed to increase the population of cells in the G0/G1 phase while decreasing the population in the G2/M phase, further highlighting the ability of guttiferones to modulate cell cycle progression. nih.gov Guttiferone BL has been reported to induce a sub-G0 cell cycle arrest in ovarian cancer cells, which is indicative of cell death. nih.govfrontiersin.org
Table 1: Effects of Guttiferone Analogues on Cell Cycle Regulation in Cancer Cell Lines
| Compound | Cancer Cell Line | Effect on Cell Cycle | Key Molecular Targets/Pathways |
|---|---|---|---|
| Guttiferone K | Colon Cancer | G0/G1 arrest | - |
| Guttiferone K | Prostate Cancer (LNCaP, PC-3) | Impediment of cell cycle re-entry | Stabilization of FBXW7, degradation of c-MYC |
| Guttiferone E | Melanoma (A-375) | Increase in G0/G1 phase, decrease in G2/M phase | - |
| Guttiferone BL | Ovarian Cancer (PA-1) | Sub-G0 arrest | - |
A significant aspect of the anticancer activity of this compound and its analogues is their ability to induce apoptosis, or programmed cell death. Guttiferone A has been shown to induce apoptosis in human breast cancer cells (MCF-7) in a dose-dependent manner. iiarjournals.orgresearchgate.net This induction of apoptosis is associated with a significant reduction in the mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS). iiarjournals.orgnih.gov The permeabilization of the mitochondrial membrane is a critical event in the intrinsic apoptotic pathway. nih.gov
Guttiferone BL also induces mitochondrial-dependent apoptosis in ovarian cancer cells. nih.govfrontiersin.org This is characterized by an accumulation of cells in both early and late apoptotic phases, a decrease in mitochondrial membrane potential, upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2. nih.govfrontiersin.org Furthermore, Guttiferone BL promotes the upregulation of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic cascade, respectively. nih.govfrontiersin.org Similarly, Guttiferone E triggers apoptosis in CCRF-CEM cells by activating caspases 3/7, 8, and 9. nih.gov The combination of Oblongifolin C and Guttiferone K has been shown to synergistically induce apoptosis in human colorectal cancer cells, stimulating the cleavage of PARP, a hallmark of apoptosis. biorxiv.org
Table 2: Pro-Apoptotic Mechanisms of Guttiferone Analogues in Cancer Cells
| Compound | Cancer Cell Line | Apoptotic Mechanisms | Key Molecular Events |
|---|---|---|---|
| Guttiferone A | Breast Cancer (MCF-7) | Mitochondrial-mediated | Decreased mitochondrial membrane potential, increased ROS |
| Guttiferone A | Hepatic Carcinoma (HepG2) | Mitochondrial permeabilization | Dissipation of mitochondrial membrane potential, ATP depletion, increased ROS |
| Guttiferone BL | Ovarian Cancer (PA-1) | Intrinsic pathway | Decreased mitochondrial membrane potential, ↑Bax, ↓Bcl-2, ↑caspase-3, ↑caspase-9 |
| Guttiferone E | CCRF-CEM | Caspase activation | Activation of caspases 3/7, 8, and 9 |
| Oblongifolin C & Guttiferone K | Colorectal Cancer (HCT116) | Synergistic induction | PARP cleavage, caspase-3 activation |
Inhibition of Angiogenesis and Metastasis: Mechanistic Insights from Cell-Based Assays
The processes of angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to distant sites) are critical for tumor growth and are significant contributors to cancer-related mortality. This compound and its analogues have demonstrated inhibitory effects on both of these processes in various cell-based assays.
Research has shown that Guttiferone K can suppress the motility and metastasis of hepatocellular carcinoma cells. youtube.comnih.gov This effect is primarily achieved by restoring the aberrantly reduced expression of profilin 1 (PFN1), an actin-binding protein. youtube.comnih.gov The restoration of PFN1 expression leads to a decrease in F-actin levels and the expression of proteins involved in actin nucleation, branching, and polymerization, thereby inhibiting cell migration and invasion. youtube.com
Guttiferone BL has been shown to inhibit the cellular migration of PA-1 ovarian cancer cells in a dose-dependent manner, as demonstrated by scratch wound assays. nih.govfrontiersin.org Similarly, Guttiferone E has been found to inhibit the migration of melanoma cells. nih.gov While direct evidence for the anti-angiogenic effects of this compound is still emerging, the inhibition of key signaling pathways that regulate angiogenesis, such as the PI3K/Akt/mTOR pathway, by related compounds suggests a potential role in targeting this process.
Interactions with Key Signaling Transduction Cascades (e.g., MAPK, PI3K/Akt, NF-κB)
This compound and its analogues exert their anticancer effects by modulating several key signaling transduction cascades that are frequently dysregulated in cancer.
The PI3K/Akt/mTOR pathway , a critical regulator of cell survival, growth, and proliferation, is a prominent target. Guttiferone K has been shown to inhibit the phosphorylation of Akt, which in turn inhibits the mTOR pathway in cancer cells, particularly under conditions of nutrient starvation. researchgate.net This inhibition of the Akt/mTOR pathway is a key mechanism through which Guttiferone K sensitizes cancer cells to nutrient stress-induced cell death. researchgate.net Guttiferone E also contributes to the inhibition of the PI3K/Akt/mTOR signaling pathway. nih.govyoutube.com
The MAPK/ERK pathway , which is involved in cell proliferation, differentiation, and survival, is also modulated by guttiferones. A triazole derivative of Guttiferone-A has been shown to inhibit the proliferation of HepG2 cells by modulating MAPK/ERK signaling and the expression profiles of regulators of the G1/S transition.
The NF-κB signaling pathway plays a crucial role in inflammation, cell survival, and proliferation, and its dysregulation is linked to cancer development and progression. Guttiferone E has been reported to possess anti-inflammatory properties by targeting the toll-like receptors/interleukin-1 receptor-associated kinase 1 pathway and inhibiting downstream NF-κB signaling. nih.govyoutube.com
Autophagy Modulation and Mitophagy Induction by this compound
Autophagy is a cellular self-degradation process that can either promote cell survival or contribute to cell death, depending on the cellular context. Guttiferone K has been identified as an activator of autophagy in several cancer cell lines. researchgate.net It induces the formation of GFP-LC3 puncta, the accumulation of LC3-II, and the degradation of p62, all of which are hallmarks of autophagy induction. researchgate.net Importantly, the cell death induced by Guttiferone K under nutrient starvation conditions is largely dependent on autophagy, as it can be significantly prevented by the autophagy inhibitor hydroxychloroquine. researchgate.net The induction of autophagy by Guttiferone K is linked to the inhibition of the Akt/mTOR pathway and the accumulation of reactive oxygen species (ROS). researchgate.net
While the direct induction of mitophagy (the selective autophagic removal of mitochondria) by this compound has not been extensively documented, the observed effects of related compounds on mitochondrial function and autophagy suggest a potential role. Guttiferone A has been shown to permeabilize the mitochondrial membrane, leading to mitochondrial dysfunction. nih.govnih.gov Damaged mitochondria are typically cleared by mitophagy, suggesting that the mitochondrial stress induced by guttiferones could potentially trigger this process as a cellular quality control mechanism. However, further research is needed to specifically elucidate the role of this compound in mitophagy induction.
Immunomodulatory Activities of this compound in Cancer Microenvironments
The tumor microenvironment plays a critical role in cancer progression and response to therapy. Emerging evidence suggests that guttiferones can modulate the immune landscape within this microenvironment.
Guttiferone E has demonstrated immunomodulatory activities, notably by affecting immune checkpoint pathways. In combination with carboplatin (B1684641), Guttiferone E has been shown to significantly reduce the levels of programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), in tumor tissues. nih.gov This suggests a potential to enhance anti-tumor immune responses by overcoming immune checkpoint inhibition. nih.gov
Furthermore, Guttiferone E has been shown to exhibit anti-inflammatory effects in lipopolysaccharide-stimulated macrophages. nih.govnih.gov This indicates a potential to modulate the function of tumor-associated macrophages (TAMs), which are key components of the tumor microenvironment that can either promote or suppress tumor growth. By influencing the inflammatory state of macrophages, guttiferones may contribute to shifting the balance towards an anti-tumor immune response. The selective cytotoxic effects of some guttiferones on cancer cells over normal cells also highlight their potential for developing new immunomodulatory and antitumoral drugs. nih.gov
Anti Inflammatory and Immunomodulatory Profiles of Guttiferone I
Inhibition of Pro-inflammatory Mediators (e.g., Cytokines, Chemokines) in Cell-Based Systems
Studies on guttiferones, particularly Guttiferone K, have demonstrated a notable capacity to suppress the production of key pro-inflammatory mediators in cell-based systems. In macrophages stimulated with Mycobacterium tuberculosis (Mtb), Guttiferone K significantly reduced the secretion of critical cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) nih.govresearchgate.net. Furthermore, Guttiferone K has been shown to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes central to the inflammatory cascade nih.gov. Related compounds like Guttiferone O and Guttiferone M have also exhibited potent inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages frontiersin.orgfrontiersin.org. While direct data for Guttiferone I's effect on specific cytokines and chemokines is limited in the provided literature, the established anti-inflammatory actions of its structural analogs suggest a potential for similar mediator-inhibitory activities.
Table 1: Inhibition of Pro-inflammatory Mediators by Related Guttiferones in Cell-Based Systems
| Mediator | Compound | Cell Type / Model | Effect | Reference |
| IL-1β | Guttiferone K | Mtb-infected RAW264.7 & Primary macrophages | Decreased production | nih.govresearchgate.net |
| TNF-α | Guttiferone K | Mtb-infected RAW264.7 & Primary macrophages | Decreased production | nih.govresearchgate.net |
| IL-6 | Guttiferone K | Mtb-infected RAW264.7 & Primary macrophages | Decreased production | nih.govresearchgate.net |
| iNOS | Guttiferone K | Mtb-infected RAW264.7 & Primary macrophages | Decreased expression | nih.gov |
| COX-2 | Guttiferone K | Mtb-infected RAW264.7 & Primary macrophages | Decreased expression | nih.gov |
| NO | Guttiferone O | LPS-stimulated RAW 264.7 macrophages | Potent inhibition | frontiersin.orgfrontiersin.org |
| NO | Guttiferone M | LPS-stimulated RAW 264.7 macrophages | Potent inhibition | frontiersin.orgfrontiersin.org |
Modulation of Immune Cell Function and Receptor Signaling by this compound
The immunomodulatory effects of guttiferones extend to influencing immune cell function and signaling pathways. Guttiferone J, for instance, has demonstrated significant immunomodulatory activity on endothelial cells, affecting the expression of MHC class I, MHC class II, MICA, and HLA-E molecules, and preventing the induction of VCAM-1 upon inflammatory stimuli semanticscholar.org. Guttiferone K's mechanism involves targeting the Toll-like receptor (TLR)/Interleukin-1 receptor-associated kinase 1 (IRAK-1) pathway, which is crucial for immune cell activation nih.govresearchgate.net. This targeting leads to the inhibition of downstream signaling cascades, thereby modulating immune responses. Guttiferone E, in combination with carboplatin (B1684641), has also been shown to modulate immune cell-tumor cell checkpoint inhibition, affecting levels of PD-1, PD-L1, mTOR, and SOD2 iiarjournals.org. While direct studies on this compound's impact on specific immune cell populations or receptor signaling are limited, the established immunomodulatory actions of related guttiferones suggest that this compound may also possess the capacity to influence immune cell behavior and signaling pathways.
Mechanistic Basis for Anti-inflammatory Action: Targeting Kinases and Transcription Factors
The anti-inflammatory efficacy of guttiferones is often attributed to their ability to modulate key intracellular signaling pathways and transcription factors that orchestrate inflammatory responses. Guttiferone K has been shown to inhibit the activation and nuclear translocation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression, by targeting the TLR/IRAK-1 pathway nih.govresearchgate.net. This compound also suppresses the phosphorylation of protein kinase B (Akt) and the mammalian target of rapamycin (B549165) (mTOR) signaling pathways nih.gov. Similarly, Guttiferone E targets the TLR/IRAK-1 pathway and inhibits NF-κB and PI3K/AKT/mTOR signaling nih.gov. Other related compounds, such as Garcinol, also exert anti-inflammatory effects by modulating pathways involving NF-κB, COX-2, iNOS, PI3K/AKT, and ERK1/2 semanticscholar.org. These findings highlight NF-κB as a common molecular target for the anti-inflammatory actions of guttiferones.
Table 2: Key Signaling Pathways and Transcription Factors Targeted by Guttiferones
| Compound | Targeted Pathway/Factor | Effect | Reference |
| Guttiferone K | Toll-like receptor (TLR)/IRAK-1 pathway | Inhibition | nih.govresearchgate.net |
| Guttiferone K | Nuclear Factor-kappa B (NF-κB) | Inhibits activation and nuclear translocation | nih.govresearchgate.net |
| Guttiferone K | Akt/mTOR signaling | Inhibits phosphorylation | nih.gov |
| Guttiferone E | Toll-like receptor (TLR)/IRAK-1 pathway | Inhibition | nih.gov |
| Guttiferone E | NF-κB, PI3K/AKT/mTOR signaling | Inhibition | nih.gov |
| Garcinol | NF-κB, COX-2, iNOS, PI3K/AKT, ERK1/2, Wnt/β-catenin signaling pathways | Modulation | semanticscholar.org |
| Otogirinin A | MAPK/JNK, IκBα | Blocks phosphorylation | researchgate.net |
Structure Activity Relationship Sar Studies of Guttiferone I and Its Derivatives
Elucidating Key Pharmacophores for Specific Biological Activities
The core structure of guttiferones, characterized by a benzophenone (B1666685) skeleton with attached isoprenoid chains, is fundamental to their biological effects. Research has begun to identify specific structural features, or pharmacophores, that are crucial for particular activities.
Core Benzophenone and Phloroglucinol (B13840) Moiety: The benzophenone backbone, often fused with a phloroglucinol ring, serves as the central scaffold. Modifications or the presence of specific functional groups on this core are critical. For instance, in related benzophenones, the hydroxyl group on the benzoylphloroglucinol core has been implicated in mediating biological effects uantwerpen.be.
Isoprenoid Chain: The nature and length of the isoprenoid side chains can significantly influence lipophilicity and interaction with biological targets.
Specific Activities and Potential Targets:
Antimalarial Activity: Guttiferone A (GA) exhibits potent antimalarial activity against Plasmodium falciparum, with IC50 values ranging from 0.5 to 3.3 µM nih.gov. Studies suggest that PPAPs, including GA, may interact with targets such as sirtuins or mitochondrial proteins within the parasite nih.gov. The aggregation state of GA has been shown to play a crucial role in its interaction with enzymes like SIRT1, suggesting that physical properties of the molecule can be as important as its chemical structure for activity nih.govacs.org.
Antiparasitic Activity: Guttiferones A and F have demonstrated strong leishmanicidal activity, with IC50 values comparable to the reference drug miltefosine. However, their cytotoxicity profile has limited further in vivo evaluation researchgate.net.
Anticancer and Anti-inflammatory Effects: Guttiferone E (GE) displays significant cytotoxic effects against various cancer cell lines, with IC50 values varying depending on the cell line and formulation nih.govnih.gov. GE also exhibits anti-inflammatory properties by targeting pathways such as TLR/IRAK-1, NF-κB, and Akt/mTOR, and by inhibiting lipoxygenase enzymes and nitric oxide production nih.gov. Furthermore, GE has shown promise against osimertinib-resistant lung cancer cells, with observed reductions in SIRT7 and SIRT1 levels nih.gov.
Viral Activity: Guttiferone R has shown high binding affinity towards the Omicron Spike Protein, as predicted by molecular docking studies, indicating potential antiviral applications researchgate.net.
Impact of Functional Group Modifications on Guttiferone I’s Efficacy and Selectivity
While direct SAR studies specifically on this compound are limited in the provided literature, general trends observed in related guttiferones highlight the impact of structural modifications. Synthesizing derivatives by altering functional groups and the core structure is a key strategy to enhance efficacy and selectivity while potentially reducing toxicity.
Modifications of the Core Structure: Studies have explored modifications to the catechol moiety and the phloroglucinol ring of guttiferones. These alterations aim to improve biological activity and reduce inherent toxicity researchgate.net. The presence and position of hydroxyl groups on the benzophenone core are known to influence the biological activities of related compounds uantwerpen.be.
Efficacy and Selectivity Enhancements:
Guttiferone A (GA): While GA shows broad antiparasitic activity, its selectivity index (SI) for P. falciparum is noted to be 24, indicating a degree of selectivity, whereas other activities observed for GA and related compounds often exhibit lower selectivity uantwerpen.be.
Guttiferone E (GE): The efficacy of GE against cancer cells is demonstrated by its IC50 values. For instance, against H1975 lung cancer cells, GE showed IC50 values of 2.56±0.12 µM in 2D cultures and 11.25±0.78 µM in 3D cultures nih.gov. These values are significantly lower than those of carboplatin (B1684641) in the same cell lines, indicating higher potency. The formulation of GE into liposomes also influenced its efficacy, with liposomal GE showing IC50 values ranging from 9.73 μg/mL to 22.55 μg/mL across different cancer cell lines nih.gov.
Advanced Analytical Methodologies for the Qualitative and Quantitative Determination of Guttiferone I
Chromatographic Techniques for Guttiferone I Quantification in Complex Matrices (e.g., UPLC-MS/MS, GC-MS)
Chromatographic methods are foundational for the analysis of this compound, offering high separation efficiency and sensitivity. High-Performance Liquid Chromatography (HPLC) and its advanced variants, such as Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS), are frequently employed for both qualitative identification and quantitative determination. Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for the phytochemical profiling of extracts containing guttiferones.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with Diode Array Detection (DAD) or Photodiode Array (PDA) detection, is a widely used technique for the analysis of guttiferones, including this compound. Studies have employed reversed-phase columns, such as C18 or Synergi Polar-RP, with mobile phases typically consisting of mixtures of acetonitrile (B52724) or methanol (B129727) with acidified water or buffer solutions. Detection wavelengths commonly used are around 254 nm, 280 nm, or 307 nm, depending on the specific compound and chromatographic conditions soton.ac.ukresearchgate.netiiarjournals.orgresearchgate.netnih.govnih.govnih.govnih.gov. For instance, an HPLC-DAD method was developed for the simultaneous analysis of Guttiferone A, Guttiferone E, and xanthochymol (B1232506) in various Garcinia species researchgate.net. Methods for quantifying Guttiferone A, a related compound, have been reported using mobile phases like acetonitrile-distilled water-H₃PO₄ or methanol-acetic acid soton.ac.ukresearchgate.net.
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS): UPLC-MS/MS provides enhanced sensitivity and specificity, making it ideal for analyzing complex matrices. Electrospray ionization (ESI) in both positive and negative modes is typically used for ionization. Studies have utilized UPLC-Q-TOF-MS/MS for the identification of various bioactive compounds, including benzophenones like Guttiferone A and E, in plant extracts researchgate.netjntbgri.res.inekb.eg. These methods allow for precise mass measurements and fragmentation patterns, aiding in the unambiguous identification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is primarily used for the analysis of volatile and semi-volatile compounds. While less common for the direct analysis of this compound due to its relatively low volatility and potential for thermal degradation, GC-MS has been employed for the general phytochemical profiling of extracts containing guttiferones researchgate.netsemanticscholar.orghmdb.ca.
Table 11.1.1: Chromatographic Methods for Guttiferone Analysis
| Technique | Typical Column | Mobile Phase Composition | Detection Method | Matrix Examples | Reference(s) |
| HPLC-UV/DAD/PDA | C18, Synergi Polar-RP | Acetonitrile/Water/H₃PO₄; Methanol/Acidified Water; Methanol/Water | UV/DAD/PDA (e.g., 254, 280, 307 nm) | Plant Extracts, Propolis | soton.ac.ukresearchgate.netiiarjournals.orgresearchgate.netnih.govnih.govnih.govnih.gov |
| UPLC-MS/MS | C18 (e.g., XBridge) | Acetonitrile/Ammonium Formate Buffer | ESI-MS/MS | Plant Extracts | researchgate.netjntbgri.res.inekb.eg |
| GC-MS | RTX-1, TRB-1 | N/A (Temperature programmed) | EI-MS | Plant Extracts | researchgate.netsemanticscholar.orghmdb.ca |
Spectrophotometric and Spectrofluorimetric Methods for this compound Detection
Spectrophotometric and spectrofluorimetric methods offer alternative approaches for the detection and quantification of this compound, particularly when coupled with appropriate sample preparation or when used for specific functional group analysis.
UV-Visible Spectrophotometry: UV-Vis spectrophotometry is a common technique for quantifying compounds with chromophores. This compound, possessing a benzophenone (B1666685) core, exhibits characteristic UV absorption. For example, Guttiferone E was quantified using a spectrophotometer at 307 nm, based on a calibration curve nih.gov. UV-Vis spectrophotometry is also extensively used for the determination of total phenolic content in plant extracts, which can serve as an indirect measure of guttiferone presence ekb.egsemanticscholar.orgipb.ptmdpi.com. Furthermore, UV-Vis spectroscopy has been employed to study the interaction of Guttiferone A with metal ions researchgate.net.
Spectrofluorimetry: Spectrofluorimetry can provide higher sensitivity and selectivity compared to UV-Vis spectrophotometry. While direct spectrofluorimetric quantification of this compound is not extensively reported, studies have investigated the photophysical properties of related compounds like Guttiferone A, including their excitation and emission spectra and quantum yields in various solutions biorxiv.orgnih.gov. These investigations are crucial for developing fluorescent probes or for understanding the fluorescence characteristics that could be exploited for detection.
Electrochemical and Biosensor-Based Approaches for this compound Analysis
Electrochemical techniques and biosensors represent emerging and sensitive methods for analyte detection. While specific electrochemical or biosensor-based methods for this compound are not widely detailed in the provided search results, the principles and applications of these techniques for similar natural products or biomolecules offer insight into potential future developments.
Electrochemical Detection: Electrochemical methods rely on measuring the electrical signal generated by a redox reaction of the analyte. Studies have explored the electrochemical behavior of Guttiferone A at liquid-liquid interfaces using cyclic and square-wave voltammetry researchgate.net. This research demonstrates the potential for electrochemical analysis of guttiferones, although it does not detail quantitative methods for this compound. General electrochemical sensors, often employing modified electrodes (e.g., glassy carbon electrodes modified with nanoparticles or graphene), are widely used for detecting various analytes due to their high sensitivity, selectivity, and low cost nih.govnih.govresearchgate.netbiorxiv.org.
Biosensors: Biosensors integrate a biological recognition element with a transducer to detect specific analytes. While no direct biosensors for this compound were found, the development of DNA biosensors nih.govnih.gov and SPR-based biosensors for plant development studies walshmedicalmedia.com illustrates the versatility of biosensor technology. Future research could potentially develop biosensors utilizing specific antibodies or aptamers for this compound.
Method Validation Parameters: Selectivity, Linearity, Accuracy, and Precision for this compound Analysis
Robust analytical methods require rigorous validation to ensure reliability. Key validation parameters include selectivity, linearity, accuracy, and precision.
Selectivity: Selectivity ensures that the method can accurately measure this compound in the presence of other components in the sample matrix. Chromatographic methods like HPLC and UPLC-MS/MS inherently offer high selectivity due to their separation capabilities.
Linearity: Linearity assesses the direct proportionality between the analyte concentration and the instrument's response. Methods for Guttiferone A and related compounds have demonstrated linearity over specific concentration ranges, often with correlation coefficients (R²) exceeding 0.99 iiarjournals.orgnih.gov. For example, a cannabinoid analysis method showed linearity with R² > 0.962 over a concentration range of 1 to 100 ng/L acs.org.
Accuracy: Accuracy refers to the closeness of the test results to the true value. It is typically evaluated through recovery studies, where known amounts of the analyte are added to the sample matrix. Recovery rates between 74-120% with relative standard deviations (RSD) of 0.5-20.3% have been reported for toxin analysis acs.org. For fluconazole (B54011), an LC-MS/MS method showed an accuracy of -7.6% in terms of relative error (RE) nih.gov. Methods used for Guttiferone E and xanthochymol quantification in propolis extracts met validation parameters, implying good accuracy nih.gov.
Precision: Precision measures the agreement among individual test results when the procedure is applied repeatedly to homogeneous samples. It is often expressed as the percentage of relative standard deviation (RSD). For fluconazole analysis, the precision was reported as 5.42% RSD nih.gov. For a cannabinoid analysis, extensive method validation including precision was conducted, demonstrating good performance nih.gov.
Table 11.4.1: Method Validation Parameters for Guttiferone and Related Compound Analysis
| Parameter | Method/Context | Typical Value/Finding | Reference(s) |
| Selectivity | HPLC-DAD, UPLC-MS/MS | High selectivity due to separation capabilities | soton.ac.uknih.govjntbgri.res.in |
| Linearity | HPLC-DAD (cannabinoids) | R² > 0.962 over 1-100 ng/L | nih.govacs.org |
| HPLC-UV (Guttiferone A quantification) | Linear over specified ranges | soton.ac.ukresearchgate.net | |
| Accuracy | LC-MS/MS (Fluconazole) | -7.6% RE | nih.gov |
| HPLC (toxin analysis) | 74-120% recovery | acs.org | |
| HPLC-UV (Guttiferone E/Xanthochymol) | Validation parameters satisfactorily met | nih.gov | |
| Precision | LC-MS/MS (Fluconazole) | 5.42% RSD | nih.gov |
| HPLC (toxin analysis) | 0.5-20.3% RSD | acs.org | |
| HPLC-DAD (cannabinoids) | Extensive validation conducted | nih.gov | |
| LOD/LOQ | HPLC-DAD (cannabinoids) | LOQ of 10 μg/g | nih.gov |
| LC-MS/MS (Fluconazole) | LOD: 0.5 ng/mL, LOQ: 5.0 ng/mL | nih.gov |
Compound List
Guttiferone A
Guttiferone E
this compound
Guttiferone K
Guttiferone M
Guttiferone N
Guttiferone Q
Guttiferone R
Guttiferone S
Xanthochymol
Oblogifolin B
Pre Clinical Mechanistic Investigations of Guttiferone I in in Vitro and Animal Models
In Vitro Cellular Models: Probing Molecular Mechanisms and Pathway Interrogations
The in vitro evaluation of Guttiferone I and its closely related polyisoprenylated benzophenone (B1666685) analogues has begun to unravel their molecular mechanisms of action, primarily focusing on their potential as therapeutic agents. These studies have utilized a range of cell-based assays to identify molecular targets and assess phenotypic effects in disease-relevant contexts.
Target Identification and Validation Using Proteomics and Genomics Platforms
Direct target identification for this compound has pointed towards its interaction with nuclear receptors. A study involving the screening of a natural product library identified This compound as a ligand for the Liver X Receptor α (LXRα) , with an IC₅₀ value of 3.4 μM in a scintillation proximity assay (SPA) binding assay. nih.govmdpi.com LXRs are crucial regulators of cholesterol and lipid metabolism, and their activation has implications for various diseases, including atherosclerosis and cancer. nih.govmdpi.commdpi.com This finding suggests that this compound may exert its biological effects, at least in part, by modulating LXR-mediated signaling pathways. nih.govmdpi.com However, it was noted in a review that while this compound shows selective binding to LXRα over LXRβ, it did not exhibit activity in coactivation assays, indicating a complex interaction that requires further investigation. mdpi.com
While specific high-throughput proteomics and genomics studies on this compound are not extensively reported in the available literature, research on related guttiferones provides insights into potential pathways. For instance, studies on Guttiferone K have utilized mass spectrometry-based proteomics to identify upregulated proteins, such as profilin 1, which is linked to the inhibition of cancer cell motility. soton.ac.uk Furthermore, investigations into other polyisoprenylated benzophenones have revealed effects on the transcription of genes involved in endoplasmic reticulum stress (XBP1, ATF4, DDIT3/CHOP) and cell cycle regulation (cyclin D and E). nih.gov These findings suggest that a broader analysis of the transcriptome and proteome upon this compound treatment could reveal a more comprehensive picture of its molecular interactions and affected pathways.
Phenotypic Screening in Disease-Relevant Cell Lines
Phenotypic screening of this compound and its analogues has predominantly focused on their anti-cancer properties across a variety of human cancer cell lines. While specific data for this compound is limited, the broader family of guttiferones has demonstrated significant cytotoxic and anti-proliferative activities.
For example, Guttiferone E has been shown to reduce the viability of H1975 lung cancer cells in a concentration-dependent manner, with IC₅₀ values of 2.56±0.12 μM in 2D culture and 11.25±0.34 μM in 3D spheroid models. nih.gov It has also demonstrated cytotoxicity against human colon cancer cell lines (HCT 116, HT 29), an oral carcinoma cell line (KB), and drug-resistant breast cancer cells (MDA-MB-231-BCRP). nih.gov The cytotoxic mechanism of Guttiferone E involves the induction of apoptosis through the activation of caspases 8, 9, and 3/7, and the upregulation of genes associated with endoplasmic reticulum stress. nih.govnih.gov
Similarly, Guttiferone BL exhibited potent anti-proliferative effects against several human cancer cell lines, with IC₅₀ values of 3.99 μM in HeLa (cervical cancer), 5.00 μM in PA-1 (ovarian cancer), and 7.99 μM in U87-MG (glioblastoma) cells. nih.gov Notably, Guttiferone BL showed selective cytotoxicity towards cancer cells while having no significant effect on normal ovarian epithelial cells. nih.gov Its mechanism of action in PA-1 cells involves the induction of apoptosis via the mitochondrial-dependent pathway. nih.gov
Guttiferone A has also been evaluated for its anticancer activity, demonstrating an IC₅₀ of less than 1 µM in PC12 neuronal cells and showing protective effects against iron-induced cell damage. nih.govresearchgate.net These phenotypic screening results highlight the potential of the guttiferone scaffold in cancer therapy and underscore the need for more specific screening of this compound across a diverse panel of disease-relevant cell lines.
| Compound | Cell Line | Disease | IC₅₀ Value | Reference(s) |
| This compound | - | - | LXRα binding IC₅₀: 3.4 μM | nih.govmdpi.com |
| Guttiferone E | H1975 | Lung Cancer | 2.56±0.12 μM (2D), 11.25±0.34 μM (3D) | nih.gov |
| SKOV-3 | Ovarian Carcinoma | 9.73 μg/mL | nih.gov | |
| Jurkat | T-cell leukemia | 10.40 μg/mL | nih.gov | |
| Guttiferone BL | HeLa | Cervical Cancer | 3.99 μM | nih.gov |
| PA-1 | Ovarian Cancer | 5.00 μM | nih.gov | |
| U87-MG | Glioblastoma | 7.99 μM | nih.gov | |
| Guttiferone A | PC12 | Pheochromocytoma | <1 µM | nih.govresearchgate.net |
In Vivo Animal Models: Systemic Pharmacodynamic Explorations and Efficacy Demonstrations
The translation of in vitro findings to in vivo systems is a critical step in preclinical drug development. Studies using rodent models have provided initial proof-of-concept for the efficacy of guttiferones in disease-mimicking scenarios, although specific in vivo data for this compound remains sparse.
Proof-of-Concept Studies in Disease Mimicking Rodent Models
Research on guttiferone analogues has demonstrated their potential in vivo. For instance, Guttiferone E administered subcutaneously at 20 mg/kg significantly reduced tumor volume and weight in a murine B16 melanoma model, achieving a tumor growth inhibition rate of 54%. nih.gov This anti-tumor effect was associated with the upregulation of cleaved caspase-3, indicating apoptosis induction. nih.gov Interestingly, intraperitoneal administration of Guttiferone E did not show a similar anti-melanoma effect, highlighting the importance of the administration route on efficacy. nih.gov
In another study, Guttiferone A was investigated for its genotoxic effects in Swiss albino mice. nih.gov Oral administration of Guttiferone A at doses of 15, 30, and 60 mg/kg was found to induce DNA damage in leukocytes, liver, bone marrow, brain, and testicle cells. nih.govplos.org While this study raises concerns about the safety profile, it also confirms the systemic distribution and biological activity of the compound in vivo.
The anti-inflammatory properties of Garcinia extracts containing guttiferones have also been demonstrated in rats, and antinociceptive effects have been observed in mice, supporting their traditional use. nih.gov Furthermore, in a xenograft mouse model using BG-1 ovarian cancer cells, treatment with Benzophenone-1 , a structurally related compound, significantly increased tumor mass, suggesting an estrogenic effect that promotes cancer cell proliferation via an estrogen receptor-dependent pathway. nih.gov This underscores the diverse and sometimes contradictory effects that benzophenone structures can have in vivo, necessitating careful evaluation of each specific compound like this compound.
Pharmacokinetic Profiles in Animal Models: Absorption, Distribution, Metabolism, Excretion (ADME)
The lipophilic nature of guttiferones, suggested by a high calculated AlogP for this compound (10.79), implies that they may be well-absorbed after oral administration but could also be subject to extensive metabolism. ebi.ac.uk The poor water solubility of compounds like Guttiferone E is a known challenge for their therapeutic application, which has led to the exploration of novel formulations such as liposomes to improve delivery. nih.gov
Studies on extracts from Garcinia cambogia, which contains this compound, in diabetic rats have shown systemic effects, suggesting that the active compounds are absorbed and distributed to target tissues. bioanalysisjournal.com However, without specific pharmacokinetic data for this compound, including its half-life, clearance, and bioavailability, it is difficult to design effective dosing regimens for further preclinical and clinical studies. The need for more in-depth pharmacokinetic studies for the guttiferone class of compounds is a frequently highlighted gap in the literature. nih.gov
Tissue Distribution and Cellular Uptake in Pre-clinical Models
The distribution of a drug to its target tissues and its uptake by cells are critical determinants of its efficacy. For this compound, specific tissue distribution and cellular uptake studies are limited. However, the genotoxicity study of Guttiferone A in mice demonstrated its presence and activity in multiple organs, including the liver, bone marrow, brain, and testes, indicating broad tissue distribution following oral administration. nih.govplos.org
In a study on nanocapsules functionalized with different polymers, rapid liver accumulation was observed for the nanocarriers in mice, which is a common fate for nanoparticles and lipophilic compounds. dovepress.com Given the lipophilicity of this compound, a significant distribution to the liver and other lipid-rich tissues would be expected.
Emerging Formulation Strategies for Enhancing Guttiferone I S Biological Efficacy
Nanocarrier Systems for Targeted Delivery of Guttiferone I (e.g., Liposomes, Nanoparticles, Polymeric Micelles)
Nanocarrier-based systems offer a revolutionary approach to drug delivery, capable of improving the pharmacokinetic profile of therapeutic agents. nih.gov These systems can encapsulate active compounds, protecting them from degradation, improving solubility, and enabling targeted delivery to specific sites within the body, thereby increasing efficacy and reducing potential side effects. nih.govfrontiersin.org
Liposomes: These are spherical vesicles composed of one or more phospholipid bilayers, which can encapsulate both hydrophilic and hydrophobic compounds. nih.gov Liposomes are a well-established and biocompatible nanocarrier system. While direct research on this compound liposomal formulations is limited, studies on the closely related compound Guttiferone E provide significant insights into the potential of this strategy.
A study on Guttiferone E, which also suffers from poor aqueous solubility, demonstrated successful encapsulation into liposomes composed of dipalmitoylphosphatidylcholine (DPPC) and cholesterol using the thin film hydration method. nih.gov The resulting Guttiferone E-loaded liposomes exhibited favorable physicochemical properties, including a mean particle size of approximately 183 nm and an entrapment efficiency of 63.86%. nih.govresearchgate.net This formulation not only solubilized the compound but also demonstrated enhanced cytotoxic effects against certain human cancer cell lines compared to the free compound. nih.gov For instance, the IC₅₀ value against the Skov-3 human ovarian carcinoma cell line was significantly lower for the liposomal formulation (9.73 µg/mL) compared to free Guttiferone E (40.18 µg/mL), indicating a more than four-fold increase in cytotoxicity. nih.gov These findings suggest that a similar liposomal strategy could be highly effective for improving the delivery and biological activity of this compound.
Table 1: Physicochemical and Cytotoxic Profile of Guttiferone E-Loaded Liposomes
| Parameter | Value | Reference |
|---|---|---|
| Mean Diameter (DLS) | 183.33 ± 17.28 nm | nih.govresearchgate.net |
| Polydispersity Index (PDI) | 0.30 ± 0.01 | nih.gov |
| Zeta Potential | -12.43 ± 1.52 mV | nih.gov |
| Entrapment Efficiency | 63.86% | nih.govresearchgate.net |
| IC₅₀ vs. Skov-3 Cells | 9.73 µg/mL | nih.gov |
Nanoparticles: Polymeric nanoparticles are another promising avenue for this compound delivery. These are solid colloidal particles, typically ranging from 10 to 1000 nm, in which the drug can be dissolved, entrapped, encapsulated, or attached to a polymer matrix. The polymers used can be either natural or synthetic and are selected for their biocompatibility and biodegradability. This platform allows for the targeted delivery of therapeutics to specific tissues. springernature.com For hydrophobic compounds like this compound, encapsulation within polymeric nanoparticles can significantly improve aqueous solubility and protect the molecule from premature degradation in the bloodstream, leading to a longer circulation half-life and increased accumulation at the target site. springernature.com
Polymeric Micelles: These are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution. frontiersin.orguoa.gr They consist of a hydrophobic core, which serves as a reservoir for poorly water-soluble drugs like this compound, and a hydrophilic shell that forms a stable interface with the aqueous environment. nih.govuoa.gr This core-shell structure effectively solubilizes hydrophobic compounds, enhances their stability, and allows for prolonged circulation times. frontiersin.orgresearchgate.net The small size of polymeric micelles (typically 10-100 nm) enables them to accumulate in pathological tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. frontiersin.org Furthermore, the surface of these micelles can be functionalized with targeting ligands to achieve active, site-specific drug delivery, which could be a valuable strategy for directing this compound to its intended therapeutic target. frontiersin.orgescholarship.org
Inclusion Complexes and Cyclodextrins for Solubility and Stability Enhancement of this compound
A significant challenge in the development of formulations for compounds like this compound is their inherent low solubility and stability in aqueous media. The formation of inclusion complexes, particularly with cyclodextrins, is a widely used and effective technique to address these issues. nih.govnih.gov
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. mdpi.com This unique structure allows them to encapsulate poorly water-soluble "guest" molecules, such as this compound, within their central cavity. nih.gov This non-covalent encapsulation forms an "inclusion complex," which effectively shields the hydrophobic guest molecule from the aqueous environment.
The primary benefits of forming a this compound-cyclodextrin complex would be:
Improved Stability: The encapsulation can protect the labile functional groups of this compound from hydrolysis, oxidation, and photodegradation, thereby improving its chemical stability and extending its shelf life. nih.gov
Different types of natural and chemically modified cyclodextrins (e.g., α-CD, β-CD, γ-CD, and hydroxypropyl-β-cyclodextrin (HP-β-CD)) offer cavities of varying sizes and differing solubilities, allowing for the optimization of the inclusion complex for a specific guest molecule. nih.gov While specific studies on the complexation of this compound with cyclodextrins have not been reported, the proven success of this approach for numerous other poorly soluble natural products suggests it is a highly promising strategy for improving the physicochemical properties of this compound. nih.govmdpi.com
Table 2: Potential Advantages of Cyclodextrin Complexation for this compound
| Property | Enhancement Mechanism | Reference |
|---|---|---|
| Aqueous Solubility | Encapsulation of the hydrophobic this compound molecule within the lipophilic CD cavity, exposing the hydrophilic exterior of the CD to the solvent. | nih.govnih.gov |
| Chemical Stability | Protection of the encapsulated this compound from degradative factors like light, heat, and hydrolysis. | nih.gov |
| Bioavailability | Increased solubility and dissolution rate can lead to improved absorption in the gastrointestinal tract. | mdpi.com |
Prodrug Design Strategies for Improved Bioavailability and Specificity of this compound
Prodrug design is a chemical approach that involves the transformation of an active drug molecule into a bioreversible derivative. nih.govhumanjournals.com These inactive or less active derivatives, known as prodrugs, are designed to undergo enzymatic or chemical conversion in the body to release the active parent drug at or near the desired site of action. humanjournals.com This strategy can be employed to overcome various pharmaceutical and pharmacokinetic barriers, such as poor solubility, chemical instability, inadequate membrane permeability, and lack of site-specificity. nih.gov
For this compound, a prodrug approach could be tailored to address its specific limitations:
Improving Solubility and Bioavailability: this compound possesses several hydroxyl groups in its structure. These functional groups can be chemically modified by attaching polar promoieties (e.g., phosphates, amino acids, or polyethylene glycol) to create a more water-soluble prodrug. humanjournals.com This increased solubility would facilitate formulation and could improve absorption following administration. Conversely, if poor membrane permeability is the issue, lipophilic moieties could be attached to enhance transport across biological barriers, with subsequent cleavage to release the active drug.
Enhancing Specificity and Targeting: A more advanced strategy involves designing prodrugs that are selectively activated by enzymes that are overexpressed in target tissues, such as tumors. By linking this compound to a promoiety that is a substrate for a specific enzyme found at the site of action, the release of the active compound can be localized, thereby increasing its therapeutic index and reducing systemic toxicity.
While the design of prodrugs for this compound is still a prospective area of research, the versatility of the prodrug concept offers a powerful tool to rationally modify its structure to achieve optimal delivery and therapeutic effect. nih.gov
Table 3: Mentioned Compounds
| Compound Name | Class/Type |
|---|---|
| This compound | Polyisoprenylated Benzophenone (B1666685) |
| Guttiferone E | Polyisoprenylated Benzophenone |
| Dipalmitoylphosphatidylcholine (DPPC) | Phospholipid |
| Cholesterol | Sterol Lipid |
| α-Cyclodextrin (α-CD) | Cyclic Oligosaccharide |
| β-Cyclodextrin (β-CD) | Cyclic Oligosaccharide |
| γ-Cyclodextrin (γ-CD) | Cyclic Oligosaccharide |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Modified Cyclodextrin |
Research Gaps and Future Trajectories in Guttiferone I Investigation
Unexplored Biological Activities and Novel Therapeutic Applications of Guttiferone I
Future research should focus on screening this compound against a wide array of therapeutic targets. For instance, Guttiferone A has been investigated for its potential in neuroprotection against iron-induced oxidative stress and as an anti-HIV agent. Guttiferone E has shown anti-inflammatory and cytotoxic effects against various cancer cell lines. Similarly, Guttiferone K has demonstrated anticancer properties by inducing apoptosis and autophagy. These findings in structurally similar compounds provide a strong rationale for investigating this compound in similar contexts, such as neurodegenerative diseases, viral infections, and oncology. Exploring its effects on metabolic disorders, autoimmune diseases, and as an antiparasitic agent could also unveil novel therapeutic applications.
| Guttiferone Analog | Established Activities | Potential Therapeutic Areas for this compound |
|---|---|---|
| Guttiferone A | Anti-HIV, neuroprotective (iron chelator), anti-ulcer. | Neurodegenerative diseases, oncology, virology, inflammatory disorders. |
| Guttiferone E | Anti-inflammatory, cytotoxic (cancer cells). | |
| Guttiferone K | Anticancer (induces apoptosis and autophagy), anti-inflammatory, antioxidant. |
Challenges in Scalable and Sustainable Production of this compound
A significant hurdle in the clinical development of this compound is the challenge of its production. Currently, this compound is isolated from natural sources such as the bark and stem of Garcinia species. This reliance on natural extraction presents several obstacles:
Low Yield and Variability: The concentration of this compound in plant materials can be low and highly variable depending on geographical location, season, and plant age.
Sustainability: Large-scale harvesting from natural forests is often unsustainable and can threaten biodiversity.
Complex Purification: Isolation from crude plant extracts requires multi-step chromatographic techniques, which can be time-consuming and difficult to scale up for commercial production.
While the total synthesis of other complex guttiferones, such as Guttiferone A, has been achieved, these processes are often lengthy (e.g., 13 steps), complex, and not yet optimized for large-scale, cost-effective production. The intricate stereochemistry of these molecules presents a formidable synthetic challenge. Future research must prioritize the development of efficient and scalable synthetic or semi-synthetic routes. Alternative strategies like metabolic engineering in microbial hosts or plant cell cultures could also offer sustainable and scalable production platforms, but these remain unexplored for this compound.
Advanced Mechanistic Studies and Identification of Downstream Effectors of this compound Action
A critical knowledge gap is the lack of a detailed understanding of this compound's mechanism of action at the molecular level. While studies on related polyisoprenylated benzophenones have identified several cellular targets, the specific proteins and signaling pathways modulated by this compound are unknown.
For example, Guttiferone E's anti-inflammatory action involves targeting the TLR/IRAK-1 pathway and inhibiting downstream NF-κB and Akt/mTOR signaling. Other benzophenones have been shown to down-regulate the oncogene c-Myb and induce endoplasmic reticulum stress genes like XBP1 and ATF4 in cancer cells. It is plausible that this compound shares some of these targets, but dedicated studies are required for confirmation.
Future investigations should employ advanced techniques such as chemical proteomics, thermal shift assays, and genetic screening to identify the direct binding partners of this compound. Once primary targets are identified, subsequent studies can map the downstream signaling cascades affected by the compound. This will be crucial for understanding its efficacy and for identifying patient populations most likely to respond to treatment.
| Compound Class/Analog | Identified Molecular Targets/Pathways |
|---|---|
| Polyisoprenylated Benzophenones (General) | Akt/mTOR pathway, c-Myb, XBP1, ATF4, DDIT3/CHOP. |
| Guttiferone E | TLR/IRAK-1 pathway, NF-κB, Caspases (3/7, 8, 9). |
| Guttiferone K | P-glycoprotein (P-gp), Akt, mTOR. |
Development of Robust Biomarkers for this compound Efficacy
For any therapeutic agent to successfully transition into clinical use, the development of robust biomarkers is essential. Biomarkers are measurable indicators that can be used to assess the pharmacological response to a drug. Currently, there are no established biomarkers to monitor the biological effects or therapeutic efficacy of this compound.
The development of pharmacodynamic biomarkers should be a key research priority. These biomarkers would provide objective measures of whether this compound is engaging its target and eliciting the desired biological response. Based on the known activities of related compounds, potential biomarker candidates could include:
Inflammatory Markers: Levels of cytokines or the phosphorylation status of proteins in the NF-κB pathway could serve as biomarkers for its potential anti-inflammatory activity.
Apoptosis Markers: In an oncology context, markers such as cleaved caspase-3 or changes in the expression of Bax and Bcl-2 could indicate treatment efficacy.
Target Engagement Markers: Once direct molecular targets are identified, assays to measure target occupancy or modulation could be developed.
Future studies should aim to identify and validate such biomarkers in preclinical models. This would not only facilitate the clinical development of this compound but also help in determining optimal dosing and identifying patients who would benefit most from the therapy.
Integration of Omics Data for Systems-Level Understanding of this compound's Biological Impact
A systems biology approach, integrating various "omics" technologies, is needed to gain a comprehensive understanding of the global biological impact of this compound. This represents a major research trajectory that moves beyond single-target identification to a holistic view of the compound's effects on cellular networks. To date, such studies on this compound are non-existent.
The integration of multi-omics data can provide a more complete picture of a compound's mechanism of action:
Transcriptomics: Can reveal the full spectrum of genes whose expression is altered by this compound, pointing towards affected pathways and regulatory networks.
Proteomics: Identifies changes in protein abundance and post-translational modifications, providing insights into the functional consequences of altered gene expression.
By combining these datasets, researchers can construct detailed models of this compound's cellular effects, uncover unexpected mechanisms of action, identify novel therapeutic applications, and discover robust biomarkers of drug response. This integrative approach is crucial for fully realizing the therapeutic potential of this compound and for advancing it through the drug development pipeline.
Q & A
Q. What standards should guide data presentation and reproducibility in this compound studies?
- Methodology : Adhere to the ARRIVE or MIAME guidelines for experimental detail. Report statistical methods (e.g., ANOVA with post-hoc tests), raw data ranges, and effect sizes. For structural data, deposit NMR and crystallography files in public repositories (e.g., Cambridge Crystallographic Data Centre). Include step-by-step protocols in supplementary materials to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
